molecular formula C12H10BrNO B1285324 5-(Benzyloxy)-2-bromopyridine CAS No. 630120-99-9

5-(Benzyloxy)-2-bromopyridine

Cat. No. B1285324
M. Wt: 264.12 g/mol
InChI Key: KKCMCYRLJVVNTQ-UHFFFAOYSA-N
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Patent
US08932557B2

Procedure details

Benzyl bromide (1.367 ml, 11.49 mmol) was added to a solution containing 6-bromopyridin-3-ol (2 g, 11.49 mmol) and Potassium carbonate (2.383 g, 17.24 mmol) in Acetone (Volume: 38.3 ml). Let the reaction stir for 4 hours. Concentrated and purified by Combiflash using 15% ethyl acetate in hexanes to afford 5-(benzyloxy)-2-bromopyridine (2.5 g, 9.47 mmol, 82% yield).
Quantity
1.367 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.383 g
Type
reactant
Reaction Step Two
Quantity
38.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[N:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:16][C:13]1[CH:12]=[CH:11][C:10]([Br:9])=[N:15][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.367 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
2.383 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
38.3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
purified by Combiflash

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.47 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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